molecular formula C11H14O3 B1283058 2-Butoxybenzoic acid CAS No. 2200-81-9

2-Butoxybenzoic acid

Cat. No. B1283058
CAS RN: 2200-81-9
M. Wt: 194.23 g/mol
InChI Key: UABHETFCVNRGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466199B2

Procedure details

Under N2, the mixture of ethyl salicylate (4.16 g, 25 mmol), butyl bromide (4.80 g, 3.77 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-Butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-Butoxy-benzoic acid as oil (3.40 g, 17.5 mmol), which was then treated with of 1M sodium trimethylsilanolate (17.0 ml, 17.0 mmol) to give Sodium 2-allyloxy-6-methyl-benzoate (3.53 g, 65.3%) as white powder. 1H-NMR (400 MHz, D2O): 7.22 (m, 2 arom. H); 6.93 (m, 2 arom. H); 3.94 (t, CH3CH2CH2CH2O); 1.59 (m, CH3CH2CH2CH2O); 1.32 (m, CH3CH2CH2CH2O); 0.78 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, D2O): 176.54 (—C═O); 154.93; 130.10; 129.81; 127.85; 120.82; 114.13; 69.26; 30.64; 18.68; 13.21.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:13](Br)[CH2:14][CH2:15][CH3:16].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CC(=O)CC.CCO>[CH2:13]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])[CH2:14][CH2:15][CH3:16] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC
Name
Quantity
3.77 mL
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After this mixture was stirred for 2 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the suspended inorganic salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
The concentration of the resulting solution by rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielded pale yellowish syrup, which
CUSTOM
Type
CUSTOM
Details
ethanol was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
was acidified by 6N HCl to pH 2 at 5° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (50 ml×3)
WASH
Type
WASH
Details
washed with water (10 ml×2) respectively
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.5 mmol
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.